1-(2-Ethylbiphenyl-3-yl)propan-1-one
Description
1-(2-Ethylbiphenyl-3-yl)propan-1-one is a ketone derivative featuring a biphenyl core substituted with an ethyl group at the 2-position and a propan-1-one moiety at the 3-position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical research. Its synthesis likely involves cross-coupling reactions or Friedel-Crafts acylation, similar to related compounds .
Properties
CAS No. |
5410-13-9 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(2-ethyl-3-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O/c1-3-14-15(13-9-6-5-7-10-13)11-8-12-16(14)17(18)4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
VDGRKNQCFIEKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C(=O)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Ethylbiphenyl-3-yl)propan-1-one typically involves the reaction of 2-ethylbiphenyl with propanone under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Ethylbiphenyl-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Ethylbiphenyl-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential biological activity.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethylbiphenyl-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The propanone moiety may also play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Lipophilicity : The 2-ethylbiphenyl group in the target compound likely increases lipophilicity compared to hydroxylated analogs (e.g., 4-hydroxyphenyl derivatives), impacting membrane permeability and pharmacokinetics .
- Electronic Effects : Pyridinyl and hydroxyl groups in analogs introduce polar interactions or hydrogen bonding, absent in the ethylbiphenyl variant, altering reactivity and solubility .
Key Observations :
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